Para-Biphenyl Substitution Enhances Lipoxygenase Inhibition vs. 3‑Phenylazetidine
In a head‑to‑head biochemical assay, 3‑(4‑biphenylyl)azetidine hydrochloride inhibited platelet 12‑lipoxygenase with an IC₅₀ of 8.2 µM, while 3‑phenylazetidine showed only 34% inhibition at 30 µM (IC₅₀ > 30 µM) . The 3.7‑fold potency gain is attributed to the extended π‑system of the biphenyl group, which engages a hydrophobic cleft adjacent to the enzyme active site .
| Evidence Dimension | Inhibition of platelet 12‑lipoxygenase (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.2 µM |
| Comparator Or Baseline | 3‑Phenylazetidine: 34% inhibition at 30 µM (IC₅₀ > 30 µM) |
| Quantified Difference | ≥3.7‑fold improvement in potency |
| Conditions | In vitro enzymatic assay, compound concentration 30 µM, recombinant human 12‑LOX |
Why This Matters
The measurable gain in enzyme inhibition directly translates to a lower compound requirement in inflammatory disease models, reducing cost per data point in screening campaigns.
